Clindamycin-d3 (hydrochloride)

Description

Significance of Stable Isotope-Labeled Compounds in Drug Discovery

Stable isotope-labeled compounds are invaluable tools in the pharmaceutical industry, playing a critical role throughout the drug discovery and development process. simsonpharma.com By incorporating stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug candidate, researchers can gain crucial insights into its behavior. metsol.comchemicalsknowledgehub.com

One of the primary applications is in absorption, distribution, metabolism, and excretion (ADME) studies. chemicalsknowledgehub.comhwb.gov.in These studies are essential to understand how a drug is taken up by the body, where it goes, how it's broken down, and how it's eliminated. chemicalsknowledgehub.com Using isotopically labeled compounds in conjunction with sensitive analytical techniques like mass spectrometry allows for precise tracking and quantification of the drug and its metabolites. metsol.comhwb.gov.in This information is fundamental in determining a drug's efficacy and safety profile. simsonpharma.com

Furthermore, stable isotope labeling can accelerate the drug development process. metsol.com By providing early insights into a drug's metabolic pathways, promising candidates can be identified sooner, saving both time and resources. metsol.com The data generated from these studies are often GLP-compliant and regulatory-ready, facilitating the submission process to health authorities. metsol.com

Deuterium Labeling as a Research Tool in Drug Development and Disposition

Deuterium, a stable isotope of hydrogen, has become a particularly useful tool for medicinal chemists. nih.govacs.org Its applications extend to mechanistic, spectroscopic, and tracer studies in all areas of pharmaceutical discovery. nih.govacs.org The key to its utility lies in the "deuterium kinetic isotope effect." The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This difference can slow down the rate of metabolic reactions that involve breaking this bond.

This effect has two significant implications in drug research:

Internal Standards: Deuterium-labeled compounds are considered the gold standard for use as internal standards in quantitative bioanalysis using mass spectrometry. researchgate.net Because they have nearly identical chemical and physical properties to the non-labeled drug, they behave similarly during sample preparation and analysis, leading to more accurate and reliable measurements.

Modifying Metabolic Profiles: By strategically placing deuterium atoms at sites of metabolic breakdown, researchers can slow down the metabolism of a drug. acs.org This can lead to improved pharmacokinetic properties, such as a longer half-life, which could potentially mean less frequent dosing for patients. medchemexpress.com This approach, known as "precision deuteration," can also help to reduce the formation of potentially toxic metabolites. acs.org

Clindamycin-d3 (hydrochloride) as a Deuterated Analog in Academic Research

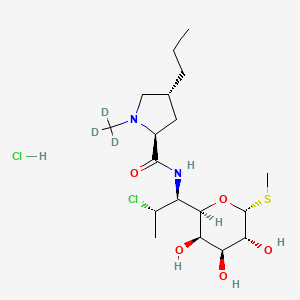

Clindamycin (B1669177) is a lincosamide antibiotic used to treat a variety of serious bacterial infections. drugbank.com It works by inhibiting bacterial protein synthesis. drugbank.commedchemexpress.com Clindamycin-d3 (hydrochloride) is a deuterated version of clindamycin, where three hydrogen atoms have been replaced by deuterium. biosynth.com

This isotopic labeling makes Clindamycin-d3 (hydrochloride) an essential tool for researchers. biosynth.com It is primarily used as an internal standard for the quantification of clindamycin in biological samples using mass spectrometry. caymanchem.com This allows for highly accurate measurements in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of clindamycin. biosynth.com

The use of Clindamycin-d3 (hydrochloride) in academic and clinical research helps in understanding the drug's behavior in the body, which can inform dosing strategies and further development. biosynth.com

Interactive Data Table: Properties of Clindamycin-d3 (hydrochloride)

| Property | Value |

| CAS Number | 1356933-72-6 |

| Molecular Formula | C₁₈H₃₀D₃ClN₂O₅S·HCl |

| Molecular Weight | 464.46 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₃) |

| Application | Internal standard for quantification of clindamycin by GC- or LC-MS |

Data sourced from Cayman Chemical caymanchem.com and Biosynth biosynth.com

Research Findings Using Deuterated Analogs

The application of deuterium labeling extends beyond clindamycin. Research has shown that deuterated versions of other drugs can have significantly different pharmacokinetic profiles. For instance, a deuterated analog of the cystic fibrosis drug ivacaftor (B1684365) demonstrated a differentiated pharmacokinetic profile in clinical development. This highlights the potential of using deuterium substitution to improve the properties of existing drugs.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H34Cl2N2O5S |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1/i3D3; |

InChI Key |

AUODDLQVRAJAJM-LXHDSOSYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC.Cl |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

Origin of Product |

United States |

Synthetic Routes and Isotopic Incorporation of Clindamycin D3 Hydrochloride

Strategies for Deuteration in Lincosamide Antibiotics

The deuteration of complex molecules like lincosamide antibiotics is not a random process but a targeted synthetic strategy. The primary goal is to introduce deuterium (B1214612) atoms at specific, chemically stable positions within the molecule. This ensures that the isotopic label is not lost through chemical exchange during analytical procedures or metabolic processes.

For lincosamide antibiotics, a common strategy involves the use of deuterated building blocks or reagents during the synthesis. Rather than attempting to exchange protons for deuterons on the final, complex antibiotic structure, it is more efficient and regioselective to incorporate the label at an early stage. In the case of Clindamycin-d3, the deuteration is specifically targeted to the N-methyl group of the proline moiety. This position is synthetically accessible and metabolically stable, making it an ideal site for isotopic labeling. This approach, known as isotopic labeling via chemical synthesis, guarantees the precise location and number of deuterium atoms incorporated, which is critical for its application as an internal standard.

Precursor Chemistry and Synthetic Pathways to Clindamycin-d3 (hydrochloride)

The synthesis of Clindamycin-d3 (hydrochloride) is a semi-synthetic process that mirrors the synthesis of its non-labeled counterpart, starting from the natural antibiotic Lincomycin. The key distinction lies in the preparation of one of the core building blocks, the proline derivative, in its deuterated form. The formal chemical name, (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-d3)-4-propylpyrrolidine-2-carboxamide, monohydrochloride, confirms that the three deuterium atoms are located on the N-methyl group of the proline ring caymanchem.com.

The synthesis can be conceptually broken down into the following key stages:

Preparation of the Deuterated Precursor: The primary deuterated precursor is (2S,4R)-1-(methyl-d3)-4-propylpyrrolidine-2-carboxylic acid. This is typically synthesized from its non-methylated precursor, (2S,4R)-4-propyl-L-proline. The secondary amine of the proline ring is methylated using a deuterated methylating agent. A common and efficient reagent for this step is iodomethane-d3 (B117434) (CD₃I). The reaction involves the nucleophilic attack of the proline nitrogen on the electrophilic deuterated methyl group.

Reaction Scheme: Synthesis of Deuterated Proline Derivative (2S,4R)-4-propyl-L-proline + CD₃I → (2S,4R)-1-(methyl-d3)-4-propylpyrrolidine-2-carboxylic acid + HI

Amide Coupling: The deuterated proline derivative is then coupled with the amino sugar moiety of the antibiotic, known as methyl α-thiolincosaminide (MTL). MTL is obtained from the hydrolysis of the parent antibiotic, Lincomycin. The coupling reaction forms an amide bond between the carboxyl group of the deuterated proline derivative and the amino group of MTL. This step is typically facilitated by standard peptide coupling agents.

Chlorination: The resulting intermediate, a deuterated analogue of Lincomycin, undergoes a regioselective chlorination reaction. The hydroxyl group at the C-7 position is replaced with a chlorine atom with an inversion of stereochemistry. This is a crucial step that converts the lincomycin-type structure into the more potent clindamycin-type structure. Reagents such as thionyl chloride or a Vilsmeier reagent can be used for this transformation.

Salt Formation: The final step involves the formation of the hydrochloride salt. The basic Clindamycin-d3 free base is treated with hydrochloric acid (HCl) in a suitable solvent system, such as acetone (B3395972) or ethanol, leading to the crystallization of Clindamycin-d3 (hydrochloride).

Characterization of Isotopic Purity and Regioselectivity of Deuteration

After synthesis, rigorous analytical characterization is essential to confirm the structural integrity of the molecule and to quantify the success of the isotopic incorporation. The key parameters to be determined are the regioselectivity (the precise location of the deuterium atoms) and the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms). The primary techniques used for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a powerful tool for determining isotopic purity.

Molecular Ion Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion. For Clindamycin-d3, the molecular weight is expected to be approximately 3 mass units higher than that of unlabeled Clindamycin (B1669177).

Isotopic Purity Calculation: By examining the isotopic distribution of the molecular ion cluster, the percentage of the d3-labeled species can be calculated relative to the unlabeled (d0) and partially labeled (d1, d2) species. A high isotopic purity is indicated by the d3 isotopologue being the most abundant species in the cluster.

Regioselectivity via Tandem MS (MS/MS): Tandem mass spectrometry can help confirm the location of the label. The molecule is fragmented, and the masses of the resulting fragments are analyzed. For Clindamycin-d3, fragments containing the proline ring will retain the +3 mass shift, while fragments containing only the sugar portion will have masses identical to those from unlabeled Clindamycin.

Interactive Table: Expected Mass Spectrometry Data

| Analyte | Expected [M+H]⁺ (Monoisotopic Mass) | Key Fragment Ion (Proline Moiety) | Key Fragment Ion (Sugar Moiety) |

|---|---|---|---|

| Clindamycin | 425.1871 | m/z 170.1226 | m/z 255.0645 |

| Clindamycin-d3 | 428.2059 | m/z 173.1414 | m/z 255.0645 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information about the specific location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Clindamycin-d3, the signal corresponding to the N-methyl protons, which typically appears as a singlet in the unlabeled compound, will be absent or significantly diminished in intensity. This provides strong evidence for successful deuteration at the intended site.

¹³C NMR (Carbon-13 NMR): The carbon atom of the N-CD₃ group will exhibit a characteristic multiplet signal due to coupling with the three deuterium atoms (a triplet of triplets, often appearing as a septet), and its resonance will be slightly shifted compared to the N-CH₃ group in the unlabeled compound.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of Clindamycin-d3 would show a single resonance signal at the chemical shift corresponding to the N-methyl position, providing unambiguous proof of the label's location.

Interactive Table: Expected ¹H NMR Chemical Shift Changes

| Proton Group | Clindamycin (Expected δ, ppm) | Clindamycin-d3 (Expected δ, ppm) | Expected Multiplicity | Comment |

|---|---|---|---|---|

| N-CH₃ | ~2.9 | N/A (Signal Absent) | Singlet | Disappearance of this signal confirms deuteration. |

| S-CH₃ | ~2.1 | ~2.1 | Singlet | Signal remains unchanged. |

| Proline Ring Protons | Various | Various | Multiplets | Minor shifts may be observed, but signals are present. |

Advanced Analytical Methodologies for Clindamycin and Clindamycin D3 Hydrochloride

Mass Spectrometry-Based Quantitative Bioanalytical Assays

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, specificity, and speed. This section explores the development and principles of MS-based assays for clindamycin (B1669177) quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Clindamycin Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the quantification of clindamycin in biological fluids such as plasma and synovial fluid. semanticscholar.orgufrgs.br The development of a robust LC-MS/MS method involves the optimization of chromatographic conditions and mass spectrometric parameters to achieve high sensitivity, specificity, and throughput.

A variety of LC-MS/MS methods have been developed for clindamycin determination. jfda-online.com A common approach involves protein precipitation to extract the analyte from the plasma matrix, followed by separation on a C18 reversed-phase column. jfda-online.com Mobile phases typically consist of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer containing a modifier such as formic acid or ammonium acetate to ensure efficient ionization. jfda-online.com

For detection, electrospray ionization (ESI) in the positive ion mode is commonly employed. jfda-online.com Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for both clindamycin and its internal standard. jfda-online.comhmdb.ca A frequently used MRM transition for clindamycin is m/z 425.2 → 126.3. jfda-online.com The use of a stable isotope-labeled internal standard, such as Clindamycin-d3, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.

Developed LC-MS/MS methods for clindamycin have demonstrated excellent linearity over a wide concentration range, with correlation coefficients (r²) typically exceeding 0.99. ufrgs.brjfda-online.comhmdb.ca These methods are characterized by low limits of quantification (LLOQ), often in the low ng/mL range, making them suitable for pharmacokinetic studies. jfda-online.com The intra- and inter-day precision and accuracy are generally within acceptable limits, with coefficients of variation (CVs) below 15%. jfda-online.comhmdb.ca The high throughput of these methods is evidenced by short chromatographic run times, which can be as low as 2 minutes. hmdb.ca

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatographic Column | C18 or equivalent (e.g., Shim-pack VP-ODS, Waters Acquity UPLC HSS T3) | ufrgs.brjfda-online.comhmdb.ca |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Formic Acid Buffer | jfda-online.comhmdb.ca |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | jfda-online.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | jfda-online.comhmdb.ca |

| MRM Transition (Clindamycin) | m/z 425.2 → 126.3 | jfda-online.com |

| Linear Range | e.g., 0.0300-10.0 mg/L or 0.0500-20.0 µg/mL | jfda-online.comhmdb.ca |

| Correlation Coefficient (r²) | > 0.998 | ufrgs.brhmdb.ca |

| Lower Limit of Quantification (LLOQ) | e.g., 0.0300 mg/L | jfda-online.com |

| Intra- and Inter-day Precision (CV%) | < 15% | jfda-online.comhmdb.ca |

| Chromatographic Run Time | Approximately 2-5 minutes | ufrgs.brhmdb.ca |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Clindamycin Quantification

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and quantification of volatile and semi-volatile compounds. nih.gov However, the direct analysis of clindamycin by GC-MS is challenging due to its low volatility and thermal instability, which can lead to poor chromatographic performance and degradation in the hot injector. To overcome these limitations, chemical derivatization is a necessary step to convert clindamycin into a more volatile and thermally stable form suitable for GC-MS analysis.

Derivatization involves chemically modifying the analyte to alter its physicochemical properties. For clindamycin, which contains multiple hydroxyl and amine functional groups with active hydrogens, common derivatization strategies include silylation and acylation. Silylation, for instance, replaces the active hydrogens with trimethylsilyl (TMS) groups, thereby reducing the molecule's polarity and increasing its volatility. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.

The development of a GC-MS method for clindamycin would involve several key steps:

Optimization of Derivatization: This includes selecting the appropriate derivatizing reagent, optimizing the reaction conditions (temperature, time, and solvent), and ensuring the completeness of the reaction to avoid multiple derivative peaks.

Optimization of GC Conditions: This involves selecting a suitable capillary column (typically a non-polar or medium-polarity column), and optimizing the temperature program, carrier gas flow rate, and injection mode to achieve good separation and peak shape.

Optimization of MS Parameters: This includes selecting the appropriate ionization mode (typically electron ionization - EI) and optimizing the parameters for either full scan analysis for identification or selected ion monitoring (SIM) for quantification to enhance sensitivity and specificity.

While specific validated GC-MS methods for the quantification of clindamycin are not as prevalent in the literature as LC-MS/MS methods, the principles of derivatization are well-established for similar compounds containing hydroxyl and amine groups. A predicted GC-MS spectrum for non-derivatized clindamycin exists but is intended as a guide and requires experimental confirmation. rjraap.com The successful development of a GC-MS method would offer an alternative to LC-MS/MS, though the additional derivatization step can add complexity and potential for variability.

Principles of Isotope Dilution Mass Spectrometry for Clindamycin Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise quantitative technique that relies on the use of a stable isotope-labeled internal standard. In the context of clindamycin analysis, a deuterated analog such as Clindamycin-d3 (hydrochloride) serves as the ideal internal standard. The fundamental principle of IDMS is the addition of a known amount of the isotopically labeled standard to the sample prior to any sample preparation or analysis steps.

The key advantages of using a stable isotope-labeled internal standard like Clindamycin-d3 are:

Chemical and Physical Similarity: The deuterated standard is chemically and physically almost identical to the unlabeled clindamycin. This means it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any sample loss or matrix effects.

Mass-to-Charge Ratio Difference: Despite their similar properties, the labeled and unlabeled compounds have different molecular weights and can be distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratios.

During LC-MS/MS analysis, the instrument monitors the specific MRM transitions for both clindamycin and Clindamycin-d3. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of clindamycin in the unknown sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This ratiometric measurement corrects for variations in extraction recovery, injection volume, and instrument response, leading to highly reliable and reproducible results. The use of a stable isotope-labeled internal standard is a hallmark of robust and high-quality bioanalytical methods for clindamycin quantification.

Fragmentation Pathway Elucidation of Clindamycin and Deuterated Analogs by Tandem Mass Spectrometry

Understanding the fragmentation pathways of clindamycin and its deuterated analogs in tandem mass spectrometry (MS/MS) is essential for developing selective and sensitive quantification methods. In positive ion electrospray ionization, clindamycin typically forms a protonated molecule [M+H]⁺. When this precursor ion is subjected to collision-induced dissociation (CID) in the mass spectrometer, it breaks apart into characteristic product ions.

The fragmentation of clindamycin and other lincosamide antibiotics reveals diagnostic neutral losses and specific fragment ions. usp.org Some of the characteristic fragmentations observed for clindamycin include the neutral losses of water (H₂O) and hydrochloric acid (HCl). usp.org A key fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the 3-propyl-N-methylpyrrolidine residue, which is a specific and useful fragment for identification. usp.org

For deuterated analogs like Clindamycin-d3, the fragmentation pathways are generally the same as for the unlabeled compound. However, the resulting fragment ions will have a mass shift corresponding to the number of deuterium (B1214612) atoms they retain. For example, if a fragment ion from unlabeled clindamycin has a specific m/z value, the corresponding fragment from Clindamycin-d3 will have an m/z value that is 3 Da higher, provided the deuterium labels are on a part of the molecule that is retained in that fragment. This predictable mass shift is crucial for confirming the identity of the internal standard and ensuring that there is no interference from the unlabeled analyte. The elucidation of these fragmentation pathways allows for the selection of the most intense and specific MRM transitions for both clindamycin and its deuterated internal standard, which is fundamental for the development of a highly selective and sensitive LC-MS/MS method.

Chromatographic Separation Techniques for Clindamycin and Metabolites

Effective chromatographic separation is a prerequisite for the accurate quantification of clindamycin and the resolution of its metabolites and related impurities. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile and robust technique for the separation, identification, and quantification of clindamycin in various samples, including pharmaceutical formulations and biological matrices. mdpi.com A variety of HPLC methods have been developed, each tailored to specific analytical needs.

Reversed-phase HPLC is the most common mode of separation for clindamycin. mdpi.com In this approach, a non-polar stationary phase, such as a C8 or C18 column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. mdpi.com The pH of the mobile phase is an important parameter that can be adjusted to optimize the retention and peak shape of clindamycin.

UV detection is frequently employed in HPLC methods for clindamycin, with the detection wavelength typically set between 205 nm and 210 nm. mdpi.com The choice of column and mobile phase composition is critical for achieving good resolution between clindamycin and its potential impurities or metabolites, such as 7-epiclindamycin, clindamycin B, and lincomycin. mdpi.com

Developed HPLC methods for clindamycin have demonstrated good selectivity, linearity, precision, and accuracy, making them suitable for quality control of pharmaceutical products and for clinical studies. mdpi.com These methods can be validated according to regulatory guidelines to ensure their reliability.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatographic Column | Reversed-phase C8 or C18 | mdpi.com |

| Mobile Phase | Mixture of phosphate buffer and acetonitrile/methanol | mdpi.com |

| Detection | UV detection at 205-210 nm | mdpi.com |

| Flow Rate | Typically 1.0-1.5 mL/min | mdpi.com |

| Linearity Range | e.g., 50-800 µg/mL or 0.5-20 µg/mL | |

| Separated Impurities | 7-epiclindamycin, clindamycin B, lincomycin, lincomycin B | mdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Bioanalytical Assays

Ultra-High Performance Liquid Chromatography (UHPLC) has become a cornerstone in bioanalytical chemistry for the quantification of antibiotics like clindamycin in various biological matrices. Its advantages over traditional High-Performance Liquid Chromatography (HPLC) include higher resolution, increased sensitivity, and significantly shorter run times, which are critical for high-throughput analysis. UHPLC methods for clindamycin often employ reversed-phase chromatography, utilizing columns such as C18, and are frequently paired with mass spectrometry (MS) for detection, a technique known as LC-MS/MS.

The mobile phase in these assays typically consists of a mixture of an aqueous component (often with a formic acid or ammonium acetate buffer to control pH) and an organic solvent like acetonitrile or methanol. nih.govnih.gov Gradient elution is commonly used to effectively separate clindamycin from endogenous matrix components and other potential interferences. For instance, one method utilized a gradient of 1% formic acid in water and 1% formic acid in acetonitrile on a reverse phase C18 column to achieve separation. nih.gov The high pressure tolerance of UHPLC systems allows for the use of sub-2 µm particle size columns, which provides superior separation efficiency. This capability is essential for resolving clindamycin from its related compounds and impurities, ensuring accurate quantification in complex biological samples like plasma, serum, and tissue microdialysates. nih.govusp.org

Analytical Method Validation in Bioanalytical Chemistry

The validation of bioanalytical methods is a critical process mandated by regulatory bodies to ensure the reliability, reproducibility, and accuracy of quantitative data from biological samples. nih.govjapsonline.com For a method to be considered valid, it must undergo a rigorous evaluation of several key parameters, including specificity, selectivity, linearity, accuracy, precision, and robustness. nih.govusp.orgmdpi.com The use of isotopically labeled internal standards, such as Clindamycin-d3 (hydrochloride), is a fundamental aspect of this validation process, particularly for LC-MS/MS-based assays.

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. nih.gov In bioanalysis, these components can include endogenous matrix constituents, metabolites, impurities, and co-administered drugs. nih.govnih.gov Deuterated standards like Clindamycin-d3 are ideal for assessing and ensuring selectivity because they are chemically identical to the analyte but have a different mass.

During method validation, selectivity is tested by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard. nih.gov Clindamycin-d3, as an internal standard, co-elutes with clindamycin. Because it is detected at a different mass-to-charge ratio (m/z) in a mass spectrometer, it provides a clear distinction from the unlabeled drug. This allows the method to accurately measure clindamycin even if an interfering compound from the matrix has a similar retention time. The deuterated standard helps to confirm that the signal being measured is unique to clindamycin, thereby ensuring the method's specificity. researchgate.net

Linearity is the ability of a bioanalytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the response (e.g., the peak area ratio of the analyte to the internal standard) against the known concentration of the analyte in a series of calibration standards. The performance of this curve is crucial for accurate quantification.

For clindamycin assays, linearity is typically evaluated over a concentration range relevant to the expected levels in clinical or preclinical samples. nih.govcore.ac.ukscirp.org The relationship between concentration and response is assessed using linear least-squares regression analysis, and the correlation coefficient (r²) is expected to be high, often ≥0.99, indicating a strong linear relationship. mdpi.comcore.ac.ukscirp.org The use of a stable, isotopically labeled internal standard like Clindamycin-d3 is critical for achieving excellent linearity, as it corrects for variability in instrument response and sample processing.

Interactive Table: Linearity of Various Analytical Methods for Clindamycin

| Analytical Method | Matrix | Concentration Range | Correlation Coefficient (r²) | Reference |

| HPLC-UV | Human Plasma | 0.5 - 20 µg/mL | 0.990 | core.ac.uk |

| HPLC | Gel Formulation | 100 - 500 µg/mL | 0.9997 | thaiscience.info |

| LC-MS/MS | Human Plasma | 0.05 - 20.0 µg/mL | ≥ 0.998 | nih.gov |

| LC-MS/MS | Rat Plasma | 0.5 - 100 µg/mL | ≥ 0.999 | scilit.com |

| LC-MS/MS | Microdialysate | 25 - 1000 ng/mL | ≥ 0.999 | nih.govscilit.com |

| HPLC-UV | Human Plasma | 1 - 15 mg/L | ≥ 0.98 | aau.dk |

| HPLC | Pharmaceutical Product | 10 - 200 µg/mL | 0.9979 | ugm.ac.id |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. ugm.ac.idresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. aau.dkugm.ac.idresearchgate.net Establishing a reliable LOQ is essential for studies where drug concentrations may be very low, such as in pharmacokinetic studies at later time points.

The determination of these limits is a critical part of method validation. ajpaonline.com For clindamycin, various methods have reported a wide range of LOD and LOQ values, depending on the technique's sensitivity (e.g., UV detection vs. tandem mass spectrometry) and the biological matrix being analyzed. LC-MS/MS methods generally provide much lower LOQ values compared to HPLC-UV methods, allowing for the measurement of trace amounts of the drug.

Interactive Table: LOD and LOQ for Clindamycin in Different Analytical Methods

| Analytical Method | Matrix | LOD | LOQ | Reference |

| HPLC-UV | Human Plasma | 0.1 µg/mL | 0.2 µg/mL | core.ac.ukresearchgate.net |

| HPLC | Gel Formulation | 5.39 µg/mL | 16.32 µg/mL | thaiscience.info |

| LC-MS/MS | Human Plasma | - | 0.05 µg/mL | nih.gov |

| HPLC-UV | Human Plasma | - | 1 mg/L | nih.govaau.dk |

| HPLC | Pharmaceutical Product | 1.8 µg/mL | 6.0 µg/mL | ugm.ac.id |

| HPLC | - | 12 µg/mL | 40 µg/mL | ugm.ac.id |

Robustness (or ruggedness) of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.comthaiscience.infoveterinaria.org These variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. mdpi.comthaiscience.info A robust method will yield consistent results despite these minor changes. mdpi.com

Reproducibility refers to the precision of the method under different conditions, such as on different days (inter-day precision) or by different analysts. veterinaria.org It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels over several analytical runs. researchgate.net The precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), with acceptance criteria typically being within ±15% (or ±20% at the LOQ). researchgate.net The use of an internal standard like Clindamycin-d3 significantly enhances reproducibility by compensating for variations that may occur during sample processing and analysis. researchgate.net

For example, one LC-MS/MS method for clindamycin reported inter-batch precision with CVs ranging from 4.35% to 8.32%, demonstrating high reproducibility. nih.gov Another HPLC-UV method showed inter-day precision %RSD values below 11.92%. core.ac.uk These results indicate that the methods are reliable for routine analysis.

Application of Clindamycin-d3 (hydrochloride) as an Internal Standard in Bioanalysis

Clindamycin-d3 is an isotopically labeled version of clindamycin, where three hydrogen atoms have been replaced with deuterium atoms. caymanchem.com This subtle change in mass makes it an ideal internal standard (IS) for quantitative bioanalysis, especially in LC-MS/MS methods. caymanchem.com

The fundamental principle of using an internal standard is to add a known amount of a compound, which is chemically and physically similar to the analyte, to every sample, calibrator, and quality control sample before processing. The IS experiences the same variations as the analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and analysis (e.g., injection volume variations, ionization suppression or enhancement in the MS source).

Because Clindamycin-d3 has nearly identical chromatographic behavior and extraction recovery to clindamycin, the ratio of the analyte's response to the IS's response provides a normalized signal. This normalization corrects for procedural variations, leading to significantly improved precision and accuracy of the measurement. researchgate.netresearchgate.net While other compounds like lincomycin or verapamil have been used as internal standards for clindamycin analysis, a stable isotope-labeled standard like Clindamycin-d3 is considered the "gold standard" as its physicochemical properties are the most similar to the analyte itself. nih.govnih.govresearchgate.net

Role in Compensating for Matrix Effects and Sample Processing Variability

One of the most significant challenges in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine, or tissue homogenates). These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the analyte. Clindamycin-d3 (hydrochloride), being structurally identical to clindamycin with the exception of the isotopic substitution, exhibits nearly identical physicochemical properties.

When Clindamycin-d3 (hydrochloride) is added to a biological sample at the beginning of the sample preparation process, it undergoes the same extraction, purification, and chromatographic steps as the endogenous, unlabeled clindamycin. Crucially, during LC-MS/MS analysis, both the analyte and the internal standard co-elute and experience the same degree of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate and reliable measurement of the clindamycin concentration.

Precision and Accuracy Enhancement in Clindamycin Quantification

The use of a stable isotope-labeled internal standard like Clindamycin-d3 (hydrochloride) is instrumental in enhancing the precision and accuracy of clindamycin quantification. Precision, which reflects the closeness of repeated measurements, is improved by mitigating the random errors associated with both matrix effects and sample processing. Accuracy, the closeness of a measured value to the true value, is enhanced by correcting for the systematic errors that can arise from these same sources.

Validation of an analytical method is essential to demonstrate its reliability. While specific validation data for a method using Clindamycin-d3 (hydrochloride) was not available in the searched literature, a typical validation for a clindamycin assay in human plasma using an appropriate internal standard would yield results similar to those presented in the tables below. These tables are illustrative of the performance characteristics of a robust and reliable bioanalytical method for clindamycin.

Table 1: Illustrative Inter-day and Intra-day Precision and Accuracy for Clindamycin Quantification in Human Plasma

| Nominal Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |

| Precision (CV %) | Accuracy (%) | |

| 5 (LLOQ) | 6.8 | 102.4 |

| 15 (LQC) | 5.1 | 98.7 |

| 500 (MQC) | 4.5 | 101.2 |

| 4000 (HQC) | 3.9 | 99.5 |

| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation. |

Table 2: Illustrative Recovery and Matrix Effect for Clindamycin Quantification

| Analyte | Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) |

| Clindamycin | Low (15 ng/mL) | 92.5 | 95.1 |

| High (4000 ng/mL) | 94.1 | 93.8 | |

| Clindamycin-d3 (IS) | - | 93.2 | 94.5 |

| Recovery is assessed by comparing the analyte response in extracted samples to that in post-extraction spiked samples. The matrix effect is evaluated by comparing the analyte response in post-extraction spiked samples to that in neat solution. |

The data presented in these tables demonstrates that a validated method for clindamycin quantification, utilizing a suitable internal standard, can achieve high levels of precision (low CV%) and accuracy (close to 100%). The consistent recovery and minimal matrix effect further underscore the reliability of such an analytical approach. The use of Clindamycin-d3 (hydrochloride) as the internal standard would be expected to yield similar, if not superior, results due to its ideal properties for co-analysis with clindamycin.

Research Applications of Clindamycin D3 Hydrochloride in Drug Metabolism and Pharmacokinetics

In Vitro Metabolism Studies Using Deuterated Clindamycin (B1669177)

In vitro studies using systems like hepatic and intestinal microsomes are fundamental to elucidating the metabolic pathways of drugs. In these assays, Clindamycin-d3 (hydrochloride) is indispensable for quantifying the parent drug's depletion and the formation of its metabolites.

Identification and Characterization of Clindamycin Metabolites in Hepatic and Intestinal Microsomal Systems

Incubations of clindamycin with human liver and intestinal microsomes have successfully identified its primary metabolic products. nih.govresearchgate.netfda.govnih.gov The major metabolite formed is Clindamycin sulfoxide (B87167), which accounts for over 90% of the metabolized clindamycin. nih.goveur.nl A minor metabolite, N-desmethylclindamycin, is also produced, constituting less than 10% of the biotransformation products. researchgate.neteur.nl These identifications were made possible through techniques that rely on deuterated standards like Clindamycin-d3 for precise quantification and structural confirmation. nih.govnih.gov Studies in human liver, ileum, and jejunum microsomes have consistently shown the predominance of clindamycin sulfoxide formation. nih.gov

Enzymatic Pathways of Clindamycin Biotransformation: Cytochrome P450 (CYP3A4, CYP3A5) and Flavin-Containing Monooxygenase (FMO) Contributions

A strong correlation between clindamycin sulfoxide formation and CYP3A-catalyzed testosterone (B1683101) 6β-hydroxylase activity in a panel of human liver microsomes. nih.govresearchgate.net

Significant inhibition of clindamycin S-oxidase activity in the presence of ketoconazole (B1673606), a specific CYP3A4 inhibitor. nih.govresearchgate.netresearchgate.net

Experiments with a battery of recombinant human CYP enzymes, which demonstrated that CYP3A4 possessed the highest clindamycin S-oxidase activity. nih.govresearchgate.net

CYP3A5 also contributes to clindamycin metabolism, but to a lesser extent than CYP3A4. researchgate.netfda.govnih.gov The potential role of flavin-containing monooxygenases (FMOs) has been investigated, but studies showed that the formation of clindamycin sulfoxide was unaffected by heat pretreatment or chemical inhibition of FMOs. nih.govresearchgate.net Furthermore, incubations with recombinant FMO isoforms showed no detectable activity, ruling out a significant contribution from this enzyme family to clindamycin's primary metabolic pathway. nih.govresearchgate.net

Quantitative Assessment of Metabolite Formation Rates

Quantitative analysis in in vitro systems provides critical data on the kinetics of drug metabolism. While specific Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax) values for clindamycin metabolite formation are not detailed in the provided search results, the relative rates are clear. The formation of clindamycin sulfoxide is the major metabolic pathway, accounting for over 90% of the consumed clindamycin in microsomal incubations. nih.gov The formation of N-desmethylclindamycin is a minor pathway, representing less than 10% of the metabolites formed. eur.nl These quantitative assessments, which underpin our understanding of clindamycin's metabolic clearance, rely on accurate measurement techniques enabled by the use of stable isotope-labeled standards such as Clindamycin-d3.

Pharmacokinetic Research with Deuterated Clindamycin in Preclinical Models

Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in vivo. Clindamycin-d3 (hydrochloride) is a critical tool in these studies, serving as an internal standard for the accurate quantification of clindamycin in various biological samples like plasma and tissues.

Investigation of Absorption and Distribution Dynamics in Animal Models

Pharmacokinetic studies in animal models, such as dogs, have provided valuable insights into the absorption and distribution of clindamycin. Following oral administration of clindamycin hydrochloride capsules to dogs, absorption was found to be rapid, with a mean absorption time of approximately 0.87 hours and an oral bioavailability of about 72.5%. nih.gov

The distribution of clindamycin is extensive, as indicated by a volume of distribution at steady-state (Vss) of 2.48 L/kg in dogs, suggesting wide penetration into body fluids and tissues. nih.gov This is consistent with findings that clindamycin distributes well into bone, skin, and other soft tissues. nih.govctfassets.net The use of deuterated clindamycin in the analytical methods for these studies ensures the reliability of the concentration measurements that form the basis of these pharmacokinetic parameters.

| Parameter | Intravenous (IV) | Oral (Capsule) | Reference |

|---|---|---|---|

| Bioavailability (F) | N/A | 72.55 ± 9.86% | nih.gov |

| Mean Absorption Time (MAT) | N/A | 0.87 ± 0.40 h | nih.gov |

| Volume of Distribution (Vss) | 2.48 ± 0.48 L/kg | N/A | nih.gov |

| Elimination Half-Life (t½) | 4.37 ± 1.20 h | 4.37 ± 0.73 h | nih.gov |

| Total Clearance (CL) | 0.503 ± 0.095 L/h/kg | 0.458 ± 0.087 L/h/kg | nih.gov |

Elucidation of Clearance Pathways and Elimination Kinetics

Clindamycin is cleared from the body primarily through hepatic metabolism. researchgate.netnih.gov In healthy adult humans, the biological elimination half-life is approximately 2 to 3 hours. nih.govnih.gov Studies in dogs show a similar elimination half-life of around 4.37 hours for both intravenous and oral routes. nih.gov Total body clearance in dogs was found to be low, at approximately 0.5 L/h/kg. nih.gov

The primary route of excretion for clindamycin and its metabolites is through urine and, to a lesser extent, feces. fda.govnih.gov Approximately 10% of the bioactivity is excreted in the urine and about 3.6% in the feces, with the remainder being excreted as inactive metabolites. fda.govnih.gov These kinetic parameters, determined through preclinical studies, are foundational for establishing dosing regimens and understanding how the drug behaves in the body over time. The accuracy of these determinations is heavily reliant on robust bioanalytical methods that employ internal standards like Clindamycin-d3.

Studies on Drug-Drug Interactions at the Metabolic Enzyme Level using Clindamycin-d3

Clindamycin is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser degree by CYP3A5. fda.govnih.govdrugs.com This metabolic pathway leads to the formation of two main metabolites: the major metabolite, clindamycin sulfoxide, and a minor metabolite, N-desmethylclindamycin. fda.govresearchgate.net Given its reliance on CYP3A4 for clearance, clindamycin is susceptible to drug-drug interactions (DDIs) when co-administered with agents that either inhibit or induce this enzyme. nih.govsinglecare.com Strong inducers of CYP3A4, such as rifampicin, can accelerate clindamycin metabolism, potentially reducing its efficacy, while strong inhibitors, like ketoconazole or ritonavir, can slow its metabolism, leading to increased plasma concentrations. fda.govdrugs.comresearchgate.net

The use of a stable isotope-labeled version, Clindamycin-d3, offers a sophisticated tool for precisely studying these interactions. In pharmacokinetic studies, Clindamycin-d3 can serve as an ideal internal standard for the highly accurate quantification of the unlabeled drug in biological samples via liquid chromatography-mass spectrometry (LC-MS). More importantly, it can be employed in clinical DDI studies to differentiate between the metabolism of pre-existing clindamycin and a newly administered dose, or to assess the impact of an investigational drug on clindamycin's clearance without discontinuing therapy.

The table below summarizes the known interactions of clindamycin with various CYP3A4 modulators, which represent key areas where Clindamycin-d3 would be an invaluable research tool.

| Interacting Agent | Class | Metabolic Effect on Clindamycin | Potential Clinical Outcome |

| Rifampicin | Strong CYP3A4 Inducer | Increased metabolism | Decreased plasma concentration, potential loss of efficacy nih.gov |

| Ketoconazole | Strong CYP3A4 Inhibitor | Decreased metabolism | Increased plasma concentration nih.gov |

| Ritonavir | Strong CYP3A4 Inhibitor | Decreased metabolism | Increased plasma concentration drugs.com |

| Itraconazole | Strong CYP3A4 Inhibitor | Decreased metabolism | Increased plasma concentration drugs.com |

| Erythromycin (B1671065) | CYP3A4 Inhibitor | Decreased metabolism | Increased plasma concentration singlecare.com |

| Grapefruit Juice | CYP3A4 Inhibitor | Decreased metabolism | Increased plasma concentration singlecare.com |

Mechanistic Insights from Isotopic Tracers in Drug Disposition

The substitution of hydrogen with its stable, heavy isotope deuterium (B1214612) (D) can significantly alter a drug's pharmacokinetic properties. nih.govresearchgate.net This is primarily due to the carbon-deuterium (C-D) bond being stronger than the carbon-hydrogen (C-H) bond. researchgate.net This difference in bond strength gives rise to the kinetic isotope effect (KIE), which can provide profound insights into drug metabolism and disposition. wikipedia.orgresearchgate.net

Understanding Metabolic Switching and Preferential Pathways via Deuteration

Deuteration at a specific site on a drug molecule can slow down or block metabolism at that position. nih.gov This tactic, often referred to as "precision deuteration," can be used to improve a drug's metabolic stability. However, it can also lead to a phenomenon known as "metabolic switching" or "metabolic shunting". nih.gov When a primary metabolic pathway is hindered by deuteration, the metabolic process may be diverted to alternative, previously minor, pathways. nih.govacs.org

For example, if a drug is metabolized at multiple sites by CYP enzymes, deuterating the most susceptible site (the metabolic "soft spot") may decrease the rate of metabolite formation at that position. This can, in turn, increase the rate of oxidation at other, non-deuterated sites on the molecule. nih.gov This switch is not always predictable and must be evaluated through in vitro and in vivo studies. nih.govnih.gov In the case of clindamycin, which is metabolized to both clindamycin sulfoxide and N-desmethylclindamycin, deuterating the N-methyl group could theoretically slow N-demethylation and switch the preferential pathway more heavily toward S-oxidation, or vice-versa. Understanding these potential switches is crucial, as the newly favored metabolites could have different efficacy or toxicity profiles. The study of doxophylline, for instance, showed that deuteration triggered an unexpected multidirectional metabolic switch that altered its pharmacodynamic features without improving its pharmacokinetic parameters. acs.orgacs.org

Deuterium Isotope Effects on Enzyme Kinetics and Drug Fate

The magnitude of the KIE is not uniform and depends heavily on the specific enzyme and reaction mechanism. nih.gov For cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs, the reaction mechanisms can be complex, and C-H bond cleavage is not always the rate-limiting step. plos.org Therefore, the impact of deuteration on a drug's pharmacokinetics can be substrate-dependent and difficult to predict without experimental data. plos.org Studies have shown that for some compounds, deuteration results in no significant KIE on intrinsic clearance, while for others, the effect is substantial. plos.org Clindamycin-d3, by having deuterium atoms at a specific location, can be used to probe whether the cleavage of the C-H bonds at that position is a rate-limiting step in its metabolism by CYP3A4.

The following table illustrates the theoretical impact of a significant deuterium KIE on key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Description | Expected Change with Deuteration (if C-H cleavage is rate-limiting) |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Decrease |

| t½ (Half-life) | The time required for the drug concentration in the body to be reduced by half. | Increase |

| AUC (Area Under the Curve) | A measure of total drug exposure over time. | Increase |

| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma. | May Increase or Remain Unchanged |

Molecular and Cellular Research Involving Clindamycin and Deuterated Analogs

Elucidating Clindamycin's Mechanism of Action at the Ribosomal Level

Clindamycin (B1669177), a member of the lincosamide class of antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. researchgate.netnih.gov Its primary target is the 50S subunit of the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. elifesciences.orgnih.gov Clindamycin binds specifically to the 23S rRNA component of the 50S subunit, positioning itself within the peptidyl transferase center (PTC). elifesciences.org This is the critical site where peptide bond formation occurs.

The binding of clindamycin to the ribosome interferes with key steps in protein elongation. It sterically hinders the correct positioning of aminoacyl-tRNAs in both the A-site (acceptor site) and the P-site (peptidyl site). elifesciences.org This interference prevents the formation of peptide bonds and disrupts the translocation process, where the ribosome moves along the mRNA strand. researchgate.netnih.gov By blocking the ribosomal exit tunnel, clindamycin effectively halts the synthesis of nascent polypeptide chains. nih.gov Without the ability to produce essential proteins, bacteria cannot grow or replicate, leading to the cessation of the infection. researchgate.netnih.gov While primarily bacteriostatic, at higher concentrations or against highly susceptible organisms, clindamycin can exhibit bactericidal properties. researchgate.netnih.gov

Structural studies have identified the specific nucleotides in the 23S rRNA that interact with clindamycin. The drug forms several hydrogen bonds and van der Waals contacts, notably with bases such as A2058, A2059, A2503, and G2505, anchoring it within the PTC. elifesciences.org

Table 1: Key Aspects of Clindamycin's Ribosomal Mechanism of Action

| Feature | Description |

|---|---|

| Target | 50S subunit of the bacterial ribosome. researchgate.net |

| Binding Site | Peptidyl Transferase Center (PTC) on the 23S rRNA. elifesciences.org |

| Specific Nucleotides | Forms hydrogen bonds with A2058, A2059, A2503, and G2505. elifesciences.org |

| Primary Effect | Inhibition of bacterial protein synthesis. nih.govnih.gov |

| Mechanism | Interferes with peptide bond formation and translocation by blocking the proper positioning of tRNAs. researchgate.netelifesciences.org |

| Outcome | Primarily bacteriostatic (inhibits growth), but can be bactericidal at high concentrations. researchgate.netnih.gov |

Investigations into Bacterial Resistance Mechanisms to Clindamycin

The most prevalent mechanism of acquired resistance to clindamycin involves the modification of its target site on the ribosome. mdpi.commdpi.com This is primarily achieved through the enzymatic methylation of the 23S rRNA. researchgate.netnih.gov A family of enzymes known as erythromycin (B1671065) ribosome methylases, encoded by erm genes, are responsible for this modification. mdpi.comroyalsocietypublishing.org These enzymes add one or two methyl groups to the adenine (B156593) base at position A2058 of the 23S rRNA. mdpi.com

This methylation event sterically hinders the binding of clindamycin to the ribosome, drastically reducing its efficacy. mdpi.com The presence of methyl groups at this critical position prevents the antibiotic from properly seating in the peptidyl transferase center, thus allowing protein synthesis to continue unimpeded. This single modification can lead to a significant increase in the minimal inhibitory concentration (MIC) required to inhibit bacterial growth. mdpi.com

In addition to methylation at A2058, another resistance mechanism involves methylation at nucleotide A2503 by the Cfr (chloramphenicol-florfenicol resistance) methyltransferase. ijpbms.comresearchgate.net This modification also occurs within the PTC and confers resistance to clindamycin among other antibiotic classes. ijpbms.com Mutations in the 23S rRNA at or near the clindamycin binding site, such as the A2058G mutation, can also confer resistance by altering the target site and preventing effective drug binding. mdpi.com

Due to the overlapping binding sites on the 50S ribosomal subunit, modification-based resistance to clindamycin frequently results in cross-resistance to other antibiotic classes, namely macrolides (e.g., erythromycin) and streptogramin B. nih.govnih.govxml-journal.net This phenomenon is known as the MLSB phenotype. researchgate.netnih.gov

The binding sites for macrolides, lincosamides, and streptogramin B are all located in close proximity within the ribosomal peptidyl transferase center. xml-journal.net Therefore, a single resistance mechanism, such as the methylation of A2058 by an erm gene, can prevent all three classes of antibiotics from binding effectively. mdpi.com

The expression of MLSB resistance can be either constitutive or inducible. nih.gov

Constitutive Resistance: The erm gene is always expressed, and the bacterium is resistant to all MLSB antibiotics at all times.

Inducible Resistance: The erm gene is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin. researchgate.net In this case, the bacterium may initially appear susceptible to clindamycin in vitro, but resistance can be rapidly induced upon exposure to a macrolide, potentially leading to treatment failure. royalsocietypublishing.org

Table 2: Common Resistance Mechanisms to Clindamycin

| Mechanism | Description | Genes Involved | Cross-Resistance |

|---|---|---|---|

| Target Site Methylation | Addition of methyl groups to adenine A2058 in the 23S rRNA, preventing antibiotic binding. mdpi.comresearchgate.net | erm genes (ermA, ermB, ermC) mdpi.comnih.gov | Macrolides, Lincosamides, Streptogramin B (MLSB) xml-journal.net |

| Target Site Methylation | Methylation of adenine A2503 in the 23S rRNA. ijpbms.com | cfr ijpbms.comresearchgate.net | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A (PhLOPSA) researchgate.net |

| Target Site Mutation | Point mutations in the 23S rRNA gene that alter the antibiotic binding site. nih.govmdpi.com | 23S rRNA gene | Variable, often includes macrolides. mdpi.com |

Research on Clindamycin's Impact on Bacterial Virulence Factor Expression

Beyond its direct bacteriostatic action, clindamycin has a significant immunomodulatory effect by suppressing the production of bacterial virulence factors. nih.gov This is particularly important in severe, toxin-mediated infections caused by bacteria like Staphylococcus aureus and Group A Streptococcus (S. pyogenes). nih.govnih.gov

By inhibiting protein synthesis, clindamycin, even at sub-inhibitory concentrations (sub-MICs), can dramatically reduce the expression and release of bacterial toxins and enzymes that contribute to tissue damage and disease severity. nih.govnih.gov

Research has demonstrated that clindamycin can suppress the production of several key virulence factors:

In Staphylococcus aureus : It can inhibit the production of toxins such as Panton-Valentine leukocidin (PVL) and alpha-hemolysin (B1172582) (Hla), which are responsible for tissue necrosis and immune cell destruction. nih.govnih.gov This anti-toxin effect is observed even in strains with inducible clindamycin resistance. nih.gov

In Group A Streptococcus : It can reduce the activity of extracellular enzymes like DNase Sda1 and toxins like streptolysin O (SLO), which are crucial for the bacteria's ability to spread and cause conditions like necrotizing fasciitis. nih.govnih.gov

This ability to shut down toxin production is a key reason why clindamycin is often recommended as an adjunctive therapy in severe soft-tissue infections, as it can mitigate the toxemic effects that other antibiotics, which only target cell wall synthesis, cannot. nih.gov

Application of Clindamycin-d3 (hydrochloride) in Isotopic Labeling for Proteomics or Metabolomics Research related to Bacterial Response

In advanced analytical research, particularly in fields like pharmacokinetics, proteomics, and metabolomics, isotopically labeled compounds are invaluable tools. Clindamycin-d3 (hydrochloride) is a deuterated form of clindamycin, meaning that three hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612). This subtle change in mass does not alter the chemical properties of the molecule but makes it distinguishable from the non-labeled drug by mass spectrometry.

The primary application of Clindamycin-d3 is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijpbms.com When studying the effects of clindamycin on bacteria, researchers need to accurately measure the concentration of the drug in complex biological samples, such as bacterial cultures, plasma, or tissue.

Here's how it is applied in research related to bacterial response:

Sample Preparation : A known, fixed amount of Clindamycin-d3 is added to every experimental sample (e.g., a bacterial lysate for proteomic analysis or a fecal sample for metabolomic analysis) before processing. ijpbms.com

Analysis : During LC-MS/MS analysis, the instrument can separately detect and quantify both the non-labeled clindamycin (the drug being studied) and the deuterated Clindamycin-d3 (the internal standard).

Quantification : Because the internal standard is chemically identical to the analyte, it experiences the same variations during sample extraction, handling, and ionization in the mass spectrometer. By calculating the ratio of the signal from the native clindamycin to the signal from the known amount of Clindamycin-d3, researchers can achieve highly accurate and precise quantification of the drug in the original sample.

This accurate quantification is critical for proteomics or metabolomics studies that aim to correlate the concentration of clindamycin with specific changes in bacterial protein expression or metabolic profiles. Using a stable isotope-labeled internal standard like Clindamycin-d3 is considered the gold standard for quantitative mass spectrometry, ensuring that the observed biological changes are accurately linked to the drug's presence and concentration.

Clindamycin D3 Hydrochloride As a Reference Standard in Pharmaceutical Research and Development

Development of Reference Standards for Clindamycin (B1669177) and Related Impurities

The development of robust analytical methods is a cornerstone of pharmaceutical quality control, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products. A critical component of these methods is the availability of high-purity reference standards for the API and its potential impurities.

Reference standards for Clindamycin and its related impurities are essential for a variety of analytical applications, including impurity profiling, method development, and batch release testing. synthinkchemicals.com These standards are meticulously characterized to confirm their structure and purity. The European Pharmacopoeia (EP) provides specifications for a selection of validated Clindamycin impurities. synthinkchemicals.com

Isotopically labeled compounds, such as Clindamycin-d3 (hydrochloride), serve as ideal internal standards in quantitative analysis. musechem.comamerigoscientific.com When a known quantity of the labeled standard is added to a sample, it co-elutes with the unlabeled analyte during chromatographic separation. Any variations in sample preparation, extraction efficiency, or instrument response will affect both the analyte and the internal standard equally. musechem.com This allows for accurate correction and precise quantification of the analyte. musechem.comnih.gov

The development of reference standards involves the synthesis or isolation of the compound, followed by extensive characterization using techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and the position of the deuterium (B1214612) labels.

Mass Spectrometry (MS) to determine the molecular weight and isotopic enrichment. amerigoscientific.com

High-Performance Liquid Chromatography (HPLC) to assess purity. researchgate.netresearchgate.netcore.ac.uk

Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Elemental analysis to determine the elemental composition.

The table below lists some of the known impurities of Clindamycin for which reference standards are developed.

Table 1: Selected Clindamycin Impurities and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Clindamycin | C₁₈H₃₃ClN₂O₅S | 424.98 |

| Clindamycin Dehydro Impurity | C₁₈H₃₂N₂O₅S | 388.52 |

| Clindamycin Impurity (Hydrolysis product A) | C₉H₁₇NO₂ | 171.24 |

| Clindamycin Impurity (Hydrolysis product B) | C₉H₁₈ClNO₄S | 271.76 |

| 7-Epiclindamycin (Clindamycin Impurity C) | C₁₈H₃₃ClN₂O₅S | 424.98 |

| Lincomycin | C₁₈H₃₄N₂O₆S | 406.54 |

Data sourced from Pharmaffiliates and Sigma-Aldrich. pharmaffiliates.comsigmaaldrich.com

Role in Analytical Method Development and Validation for Quality Control

Clindamycin-d3 (hydrochloride) plays a crucial role in the development and validation of analytical methods for the quality control of Clindamycin drug products. alfa-chemistry.com Its primary application is as an internal standard in chromatographic methods coupled with mass spectrometric detection (LC-MS). nih.govnih.gov

The use of an isotopically labeled internal standard like Clindamycin-d3 is particularly advantageous for bioanalytical methods, where the drug needs to be quantified in complex biological matrices such as plasma or tissue. alfa-chemistry.comnih.gov The stable isotope-labeled standard helps to compensate for matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. amerigoscientific.comnih.gov

Analytical methods for Clindamycin are developed and validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The following table provides an example of analytical method parameters for the quantification of Clindamycin in human plasma using HPLC with UV detection. While this example does not use Clindamycin-d3, it illustrates the typical performance characteristics of a validated method. The use of Clindamycin-d3 in an LC-MS/MS method would be expected to provide even greater sensitivity and specificity.

Table 2: Example of HPLC-UV Method Validation Parameters for Clindamycin in Human Plasma

| Parameter | Result |

|---|---|

| Linearity Range | 0.5-20 µg/mL |

| Coefficient of Determination (r²) | 0.990 |

| Limit of Quantification (LOQ) | 0.2 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Recovery | > 82% |

Data sourced from a study on a simple HPLC-UV method for the determination of clindamycin in human plasma. core.ac.uk

Significance in Abbreviated New Drug Applications (ANDA) and Commercial Production Support

For generic drug manufacturers seeking approval through an Abbreviated New Drug Application (ANDA), demonstrating bioequivalence to the reference listed drug (RLD) is a critical requirement. federalregister.govyoutube.compharmaspecialists.com This often involves conducting pharmacokinetic studies in human subjects to compare the rate and extent of absorption of the generic and reference products.

The use of Clindamycin-d3 (hydrochloride) as an internal standard in bioanalytical methods is highly valuable for these bioequivalence studies. alfa-chemistry.com It ensures the accuracy and reliability of the pharmacokinetic data submitted in the ANDA. federalregister.govyoutube.compharmaspecialists.com The Food and Drug Administration (FDA) provides guidance for industry on referencing approved drug products in ANDA submissions, which outlines the requirements for demonstrating bioequivalence. federalregister.govyoutube.compharmaspecialists.comregulations.govfda.gov

Beyond the initial ANDA submission, Clindamycin-d3 (hydrochloride) continues to be important in supporting commercial production. It is used in routine quality control testing of raw materials, in-process samples, and finished products to ensure consistent quality and compliance with regulatory specifications. synthinkchemicals.com The use of a reliable internal standard helps to maintain the accuracy and precision of these analytical methods over the lifetime of the product. alfa-chemistry.com

The consistent use of well-characterized reference standards, including isotopically labeled internal standards, is a fundamental aspect of current Good Manufacturing Practices (cGMP) in the pharmaceutical industry. It provides confidence in the quality of the analytical data generated, which is essential for regulatory compliance and ensuring the safety and efficacy of the final drug product. synthinkchemicals.com

Q & A

Q. What are the key chemical identification methods for Clindamycin-d3 hydrochloride in experimental settings?

Clindamycin-d3 hydrochloride can be identified using infrared (IR) spectroscopy by comparing its absorption spectrum to the non-deuterated reference standard, as both should exhibit similar wave number patterns but with isotopic shifts due to deuterium substitution . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is also critical, leveraging deuterium's mass difference (Δm/z = +3) to distinguish it from non-deuterated clindamycin .

Q. How should researchers quantify Clindamycin-d3 hydrochloride in biological matrices?

Quantification requires stable isotope dilution assays (SIDA) using deuterated analogs (e.g., Clindamycin-d3) as internal standards to correct for matrix effects and ionization efficiency. LC-MS/MS with multiple reaction monitoring (MRM) is recommended, with optimized transitions such as m/z 428.2 → 126.1 for clindamycin and m/z 431.2 → 129.1 for the deuterated form . Calibration curves should span 1–1000 ng/mL, validated for linearity (R² > 0.99) and recovery (>85%) .

Q. What are the primary applications of Clindamycin-d3 hydrochloride in pharmacokinetic studies?

Clindamycin-d3 hydrochloride is used as an internal standard in mass spectrometry to improve accuracy in measuring non-deuterated clindamycin concentrations in plasma, tissue, or urine . Its isotopic labeling minimizes co-elution interferences and enables precise quantification of parent drug metabolism, particularly for studying hepatic clearance and renal excretion .

Advanced Research Questions

Q. How does deuterium labeling affect the stability and bioactivity of Clindamycin-d3 hydrochloride compared to the non-deuterated form?

Deuterium substitution at specific positions (e.g., methyl groups) can alter metabolic stability by slowing cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). However, this may reduce antibacterial efficacy if deuterium disrupts binding to the 50S ribosomal subunit. Comparative MIC assays against Staphylococcus aureus are essential to validate retained bioactivity . Stability studies under varying pH (2–9) and temperature (4–40°C) should confirm no significant degradation (<5% over 24 hours) .

Q. How can researchers resolve discrepancies in clindamycin-d3 recovery rates during extraction from complex matrices?

Discrepancies often arise from incomplete protein precipitation or matrix effects. Use ultrasound-assisted extraction (UAE) with acetonitrile:water (80:20, v/v) for higher recovery (>90%) compared to solid-phase extraction (SPE) . For plant or soil matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols with PSA/C18 sorbents reduce lipid and pigment interference . Method validation should include spike-and-recovery tests at low, medium, and high concentrations (e.g., 10, 100, 500 ng/g) .

Q. What experimental designs are recommended for studying clindamycin-d3’s role in bacterial virulence suppression?

Use transcriptomic approaches (RNA-seq) to assess downregulation of S. aureus virulence factors (e.g., hla for α-hemolysin) under sub-inhibitory clindamycin-d3 exposure (0.1–0.5× MIC) . Pair this with fluorescence microscopy to visualize biofilm inhibition. Include non-deuterated clindamycin as a control to isolate isotope-specific effects .

Q. How should deuterium incorporation efficiency be validated in synthesized Clindamycin-d3 hydrochloride?

Nuclear magnetic resonance (¹H-NMR) can confirm deuterium integration by observing signal attenuation at specific proton sites (e.g., methyl groups). High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 428.179 for clindamycin and m/z 431.192 for clindamycin-d3 (Δm/z = +3.013) . Purity must exceed 98% to avoid isotopic dilution effects in downstream assays .

Methodological Considerations

- Handling and Safety : Use PPE (gloves, lab coats) when handling clindamycin-d3 hydrochloride. Avoid inhalation; work in a fume hood for powder reconstitution .

- Data Interpretation : Normalize LC-MS/MS results to internal standards and account for isotopic purity (e.g., 98% deuterated vs. 2% non-deuterated carryover) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.